Gemcitabine Monophosphate Formate Salt

Description

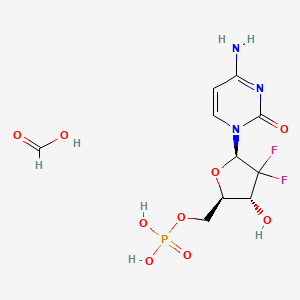

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1316276-85-3 |

|---|---|

Molecular Formula |

C10H14F2N3O9P |

Molecular Weight |

389.20 g/mol |

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |

InChI |

InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6-,7-;/m1./s1 |

InChI Key |

IWMDNZSCVDTYEH-OSZBKLCCSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Characterization for Research Applications

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, providing a blueprint for its synthesis. rsc.org For gemcitabine (B846) monophosphate, the analysis reveals two primary precursors: a protected 2-deoxy-2,2-difluororibose (B14132828) sugar moiety and a cytosine base.

The key challenges in the synthesis of gemcitabine and its derivatives lie in the stereocontrolled introduction of the two fluorine atoms at the 2'-position of the sugar and the stereoselective formation of the β-glycosidic bond between the sugar and the nucleobase. researchgate.netnih.gov

The synthesis of the 2-deoxy-2,2-difluororibose precursor has been a significant area of research. nih.gov One common approach begins with a Reformatsky reaction, which, while effective, often results in a mixture of diastereomers that require separation. researchgate.netcore.ac.uk The resulting difluorinated lactone is then reduced to furnish the key difluororibose intermediate, typically as a lactol. core.ac.uk Protecting groups are essential throughout this process to prevent unwanted side reactions.

The other key precursor is the pyrimidine (B1678525) base, cytosine. In many synthetic routes, the synthesis proceeds through a uracil (B121893) derivative, which is later converted to the cytosine moiety. researchgate.netsoton.ac.uk

Optimized Synthetic Methodologies for Gemcitabine Monophosphate Formate (B1220265) Salt

The forward synthesis involves the coupling of the fluorinated sugar precursor with the pyrimidine base, followed by phosphorylation and salt formation.

The introduction of the monophosphate group at the 5'-position of the gemcitabine nucleoside is a critical step. While this occurs intracellularly via the enzyme deoxycytidine kinase (dCK), chemical synthesis requires different strategies. oaepublish.comnih.govnih.gov

One approach involves the use of phosphoramidite (B1245037) chemistry. Prodrug strategies have been developed to deliver the monophosphate intracellularly, and these synthetic methods can be adapted for the direct synthesis of the monophosphate itself. nih.govnih.gov For example, a protected gemcitabine can be reacted with a phosphorylating agent. A new efficient method for synthesizing gemcitabine 5'-O-triphosphate has been developed using gemcitabine 5'-O-phosphoramidate as an intermediate, which is formed from the monophosphate. thieme-connect.com This indicates that the synthesis of the monophosphate is a key step in accessing other phosphorylated forms.

Another reported method involves the ring-opening reaction of an oxathiaphospholane (B1262164) derivative with protected gemcitabine to yield the protected monophosphate, which is then deprotected. thieme-connect.com

Table 1: Comparison of Phosphorylation Strategies

| Strategy | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Phosphoramidite Chemistry | Phosphoramidite reagents, Activator (e.g., tetrazole) | Well-established, versatile | Requires anhydrous conditions, protection/deprotection steps |

| Oxathiaphospholane Ring-Opening | 2-cyanoethoxy-2-oxo-1,3,2-oxathiaphospholane, DBU | Efficient for specific substrates | May have limited substrate scope, requires specific starting materials |

| Prodrug Synthesis Adaptation | Various phosphorylating agents (e.g., phosphorus oxychloride) | Can be adapted from existing prodrug literature | May require significant optimization for direct monophosphate synthesis |

Once gemcitabine monophosphate is synthesized and deprotected, it is converted to the formate salt. This is typically achieved by treating the free acid form of gemcitabine monophosphate with formic acid. The resulting salt often has improved stability and handling characteristics compared to the free acid.

Purity is a paramount consideration. The process must be carefully controlled to avoid the introduction of impurities from solvents or reagents. The final salt formation step can also serve as a purification step, as the desired salt may precipitate from a solution, leaving impurities behind. A patent for a gemcitabine monophosphate solution mentions adjusting the pH with sodium bicarbonate, indicating that careful pH control is important for the stability and formulation of the monophosphate. google.com

A significant challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1' of the sugar). The desired product is the β-anomer, but the α-anomer is often formed as a significant byproduct during the glycosylation reaction. patsnap.com

Synthetic strategies aim to maximize the yield of the β-anomer. This can involve the choice of catalyst, solvent, and protecting groups on the sugar. researchgate.net For instance, the use of Lewis acids can influence the stereochemical outcome of the coupling reaction. Despite these efforts, synthetic routes often produce an anomeric mixture that requires separation. core.ac.uksoton.ac.uk The separation of these anomers is a crucial step for obtaining the final, stereochemically pure compound. google.com

Purification and Isolation Techniques for Research-Grade Material

Achieving the high purity (often ≥95%) required for research applications necessitates robust purification techniques. scbt.com Following the synthesis, the crude product mixture, which may contain the desired β-anomer, the undesired α-anomer, and other reaction-related impurities, must be purified.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating the anomers of gemcitabine and its derivatives. core.ac.ukgoogle.com Reversed-phase HPLC is particularly effective for this purpose.

Crystallization is another key technique. Selective crystallization can be used to isolate the desired β-anomer from a mixture. google.com By carefully selecting the solvent system and controlling conditions such as temperature, it is possible to precipitate the desired isomer while the other remains in solution. For example, a process for purifying gemcitabine hydrochloride involves using a solvent and anti-solvent system (e.g., water and 1,4-dioxane) to selectively crystallize the product. google.com

Table 2: Purification Methodologies

| Technique | Principle | Application for Gemcitabine Monophosphate |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase | Separation of β- and α-anomers; removal of process impurities |

| Selective Crystallization | Differences in solubility between the desired product and impurities | Isolation of the β-anomer; large-scale purification |

| Column Chromatography (Silica Gel) | Adsorption chromatography | Purification of synthetic intermediates |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

To confirm the identity and purity of the final Gemcitabine Monophosphate Formate Salt, a suite of advanced analytical methods is employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are indispensable for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence of the geminal fluorine atoms on the sugar ring, while ³¹P NMR confirms the formation of the monophosphate ester. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive technique used for both quantification and identification of the compound and any related impurities. nih.gov

UV-Visible Spectroscopy: This technique is used for quantitative analysis, often in conjunction with HPLC. Gemcitabine has a characteristic UV absorption maximum that can be used for detection and quantification. ajgreenchem.comnih.gov The maximum absorption wavelength (λmax) for gemcitabine is reported to be around 270 nm. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. ajgreenchem.com By comparing the retention time of the synthesized compound to a known standard, its identity can be confirmed. The area of the product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

| HPLC-UV | Quantifies purity by separating the main compound from any impurities. ajgreenchem.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex pharmaceutical compounds like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a detailed map of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum of a related gemcitabine derivative, characteristic signals are observed for the protons of the pyrimidine base and the difluorodeoxyribose sugar moiety. sielc.com For this compound, the spectrum would be expected to show distinct peaks corresponding to the anomeric proton of the sugar, the protons on the sugar ring, and the protons of the cytosine base. The presence of the formate counterion would be confirmed by a characteristic singlet in the downfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the difluoromethylene group (C2') and the carbons of the pyrimidine ring are particularly diagnostic.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Gemcitabine Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-6 | ~7.8 | - |

| H-5 | ~6.1 | - |

| H-1' | ~6.2 | ~85 |

| H-3' | ~4.5 | ~70 |

| H-4' | ~4.1 | ~87 |

| H-5' | ~3.9, ~3.8 | ~60 |

| Formate-H | ~8.5 | - |

| C-6 | - | ~141 |

| C-5 | - | ~97 |

| C-4 | - | ~166 |

| C-2 | - | ~156 |

| C-1' | - | ~85 |

| C-2' | - | ~124 (t) |

| C-3' | - | ~70 |

| C-4' | - | ~87 |

| C-5' | - | ~60 |

| Formate-C | - | ~165 |

Note: The data presented here are representative values for gemcitabine and its derivatives and may not correspond exactly to the formate salt of the monophosphate. The C-2' signal in the ¹³C NMR is expected to appear as a triplet due to coupling with the two fluorine atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₁₀H₁₄F₂N₃O₉P), the theoretical exact mass can be calculated with high precision. glentham.compharmaffiliates.com

HRMS analysis provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, which can be compared to the calculated theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the compound's identity. Furthermore, HRMS is invaluable for impurity profiling, as it can detect and identify trace-level impurities by their unique mass-to-charge ratios.

Interactive Data Table: High-Resolution Mass Spectrometry Data for Gemcitabine Monophosphate

| Parameter | Value |

| Molecular Formula | C₉H₁₂F₂N₃O₇P |

| Theoretical Exact Mass | 343.03809 u |

| Observed m/z (Illustrative) | 344.0459 [M+H]⁺ |

| Mass Accuracy (ppm) | < 5 ppm |

Note: The molecular formula and theoretical exact mass provided are for the gemcitabine monophosphate moiety. The observed m/z would be for the protonated molecule and serves as an illustrative example.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and for quantifying their concentration. A validated HPLC method is crucial for ensuring the quality and consistency of this compound for research use.

A typical HPLC method for a compound like gemcitabine monophosphate would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. patsnap.comnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance (around 270 nm for gemcitabine derivatives). scbt.com

The purity of the sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A well-developed HPLC method should provide good resolution between the main peak and any potential impurities, allowing for accurate quantification.

Interactive Data Table: Illustrative HPLC Method Parameters and Results for Gemcitabine Monophosphate Analysis

| Parameter | Condition/Value |

| Chromatographic Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 270 nm |

| Retention Time (Illustrative) | 4.5 min |

| Purity (Typical Specification) | ≥95% |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

Molecular and Cellular Pharmacology of Gemcitabine Monophosphate Formate Salt Preclinical Focus

Cellular Uptake and Intracellular Distribution Mechanisms in Research Models

Gemcitabine (B846) monophosphate is not directly transported into cells; rather, it is formed intracellularly from its parent nucleoside analog, gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC). Therefore, understanding the cellular uptake of gemcitabine is essential to understanding the formation of its monophosphate derivative. nih.gov

Interaction with Nucleoside Transporter Systems (e.g., hENTs, hCNTs) in Cellular Models

The cellular uptake of gemcitabine is a critical prerequisite for its conversion to gemcitabine monophosphate and is primarily mediated by specialized nucleoside transporter proteins located in the cell membrane. nih.gov Two major families of transporters are responsible for this process: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.gov

Human Equilibrative Nucleoside Transporters (hENTs): These transporters, particularly hENT1, are considered the main facilitators of gemcitabine entry into cancer cells. nih.gov hENTs are sodium-independent and mediate the bidirectional transport of nucleosides across the cell membrane, driven by the concentration gradient. nih.gov

Human Concentrative Nucleoside Transporters (hCNTs): This family of transporters is sodium-dependent and provides unidirectional transport of nucleosides into the cell. nih.gov

The expression levels of these transporters in cancer cell models have been shown to correlate with sensitivity to gemcitabine, as reduced transporter function can limit the intracellular concentration of the drug available for phosphorylation. nih.gov

Table 1: Key Nucleoside Transporters for Gemcitabine (dFdC)

| Transporter Family | Specific Transporter | Transport Mechanism | Role in Gemcitabine Uptake |

|---|---|---|---|

| hENTs | hENT1 | Sodium-independent, bidirectional | Primary transporter for gemcitabine into cancer cells. nih.govnih.gov |

| hCNTs | hCNT1, hCNT3 | Sodium-dependent, unidirectional | Contributes to the active accumulation of gemcitabine within cells. nih.gov |

Membrane Permeability and Passive Diffusion Potential

Gemcitabine is a hydrophilic molecule. nih.gov This chemical property significantly limits its ability to cross the lipid bilayer of the cell membrane via passive diffusion. nih.gov Consequently, the reliance on the protein-based nucleoside transporter systems described in the previous section is a defining feature of its cellular pharmacology. Deficiencies in these transport mechanisms cannot be easily overcome by simple diffusion, which contributes to mechanisms of drug resistance in some cancer cell models. nih.gov

Intracellular Compartmentalization Studies

Following transport of its parent compound, gemcitabine, across the cell membrane, gemcitabine monophosphate (dFdCMP) is formed and primarily resides and undergoes further metabolism within the cytoplasm. nih.gov The enzymes responsible for its subsequent phosphorylation to the active di- and triphosphate forms are located in this cellular compartment. nih.govnih.gov The ultimate active metabolite, gemcitabine triphosphate (dFdCTP), is then able to be incorporated into DNA within the nucleus, which is a key mechanism of its cytotoxic action. nih.govresearchgate.net While specific studies quantifying the precise subcellular distribution of dFdCMP are limited, its role as an intermediate in a cytoplasmic metabolic cascade is well-established.

Intracellular Metabolic Activation and Deactivation Pathways

Once formed, gemcitabine monophosphate (dFdCMP) is at a crucial metabolic crossroads, where it can either be further activated by phosphorylation or be subjected to deactivating enzymatic processes.

Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Derivatives by Cellular Kinases (e.g., UMP/CMP Kinase, Nucleoside Diphosphate Kinase)

The activation of gemcitabine monophosphate is a sequential phosphorylation process catalyzed by intracellular kinases. This metabolic conversion is essential for the pharmacological activity of the compound.

Formation of Gemcitabine Diphosphate (dFdCDP): Gemcitabine monophosphate is first phosphorylated to its diphosphate form, dFdCDP. This reaction is catalyzed by UMP/CMP kinase (also known as cytidylate kinase). nih.gov

Formation of Gemcitabine Triphosphate (dFdCTP): Subsequently, dFdCDP is converted to the active triphosphate metabolite, dFdCTP, by the action of nucleoside diphosphate kinases. nih.gov

This cascade, beginning with the initial phosphorylation of gemcitabine to dFdCMP by deoxycytidine kinase (dCK), is critical, with dFdCTP acting as the primary metabolite responsible for incorporation into DNA. nih.govnih.gov

Deamination by Cytidine (B196190) Deaminase (CDA) and Dephosphorylation by 5'-Nucleotidases in Cellular Lysates

Gemcitabine monophosphate can be catabolized through two primary deactivation pathways in cellular lysates, which can limit its conversion to the active triphosphate form.

Deamination: The deamination of gemcitabine monophosphate (dFdCMP) is catalyzed by the enzyme deoxycytidylate deaminase (DCTD) . nih.gov This process converts dFdCMP into its inactive uridine (B1682114) monophosphate counterpart, 2',2'-difluorodeoxyuridine monophosphate (dFdUMP). It is important to distinguish this from the action of cytidine deaminase (CDA), which primarily acts on the parent compound, gemcitabine, to form 2',2'-difluorodeoxyuridine (dFdU). nih.govnih.gov

Dephosphorylation: Gemcitabine monophosphate can be dephosphorylated back to its parent nucleoside, gemcitabine, by the action of cytosolic 5'-nucleotidases (NT5C). nih.gov This reaction reverses the initial activation step and allows the parent drug to be transported out of the cell.

Table 2: Key Enzymes in the Metabolism of Gemcitabine Monophosphate (dFdCMP)

| Metabolic Process | Enzyme | Substrate | Product | Function |

|---|---|---|---|---|

| Activation | UMP/CMP Kinase | dFdCMP | dFdCDP | Subsequent phosphorylation. nih.gov |

| Activation | Nucleoside Diphosphate Kinase | dFdCDP | dFdCTP | Formation of the final active metabolite. nih.gov |

| Deactivation | Deoxycytidylate Deaminase (DCTD) | dFdCMP | dFdUMP | Inactivation via deamination. nih.gov |

| Deactivation | 5'-Nucleotidases (NT5C) | dFdCMP | Gemcitabine (dFdC) | Inactivation via dephosphorylation. nih.gov |

Role of the Formate (B1220265) Moiety in Intracellular Processing or Stability

The selection of a specific salt form for an active pharmaceutical ingredient is a critical step in drug development, aimed at optimizing physicochemical properties such as solubility, stability, and ease of formulation. Gemcitabine monophosphate is formulated as a formate salt, a choice that influences its characteristics prior to administration. However, upon administration and subsequent absorption into the bloodstream and entry into target cells, the salt is expected to dissociate into gemcitabine monophosphate and a formate ion.

Currently, preclinical literature specifically detailing a direct role for the formate moiety in the intracellular processing or stability of gemcitabine monophosphate is not extensively available. The primary focus of pharmacological studies has been on the gemcitabine portion of the molecule and its subsequent phosphorylated metabolites.

Once dissociated, the formate ion enters the endogenous one-carbon pool. Cellular formate is involved in various metabolic processes, including the synthesis of purines and thymidylate, which are essential for DNA and RNA production. It can also contribute to the generation of methionine, which is crucial for methylation reactions. The intracellular concentration of formate is tightly regulated, and it is not expected to have a direct modulatory effect on the stability or processing of gemcitabine monophosphate within the cell. The primary determinant of gemcitabine monophosphate's intracellular fate is its enzymatic conversion to the active diphosphate and triphosphate forms.

Molecular Mechanism of Action in Cellular Systems

The cytotoxic effects of gemcitabine are mediated through the intracellular actions of its phosphorylated metabolites: gemcitabine monophosphate (dFdCMP), gemcitabine diphosphate (dFdCDP), and gemcitabine triphosphate (dFdCTP). These metabolites interfere with critical cellular processes, primarily DNA synthesis and maintenance.

The triphosphate form of gemcitabine, dFdCTP, is a potent inhibitor of DNA synthesis. Structurally similar to the natural deoxycytidine triphosphate (dCTP), dFdCTP competitively inhibits DNA polymerases, the enzymes responsible for DNA replication and repair.

Upon incorporation into a growing DNA strand, dFdCTP acts as a chain terminator. A key feature of its mechanism is "masked chain termination". After the incorporation of dFdCTP, DNA polymerase is able to add one more deoxynucleotide to the strand before DNA synthesis is halted. This unique mechanism effectively "masks" the gemcitabine nucleotide from immediate recognition and removal by the 3'-5' exonuclease proofreading activity of the DNA polymerase. This leads to the arrest of DNA replication forks, which can trigger major DNA damage and subsequently induce apoptosis.

Recent research has also uncovered that gemcitabine's phosphate (B84403) derivatives, including the monophosphate, can directly inhibit the 3'-5' exonuclease activity of DNA polymerase I. medchemexpress.comnih.gov This inhibition of the enzyme's editing function further prevents the removal of the incorporated gemcitabine, solidifying the termination of DNA synthesis. medchemexpress.comnih.gov The inhibitory efficiency of these phosphates increases with the number of phosphate groups. medchemexpress.comnih.gov

| Metabolite | Mechanism | Consequence |

|---|---|---|

| dFdCTP | Competitive inhibition of DNA polymerases | Reduced rate of DNA synthesis |

| dFdCTP | Incorporation into DNA strand | Masked chain termination after addition of one more nucleotide |

| dFdCMP, dFdCDP, dFdCTP | Inhibition of 3'-5' exonuclease activity of DNA polymerase I | Prevention of removal of incorporated dFdC, ensuring DNA synthesis arrest |

Gemcitabine's diphosphate metabolite, dFdCDP, is a potent, irreversible inhibitor of ribonucleotide reductase (RNR). glentham.com RNR is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.

By inhibiting RNR, dFdCDP depletes the intracellular pools of deoxyribonucleotides, most notably dCTP. glentham.com This reduction in the competing natural substrate has a self-potentiating effect on gemcitabine's cytotoxicity. A lower concentration of dCTP leads to a higher dFdCTP/dCTP ratio, which in turn favors the incorporation of dFdCTP into the DNA by DNA polymerase. glentham.com The inhibition of RNR by dFdCDP is a key component of gemcitabine's multi-faceted mechanism of action.

The inhibition of ribonucleotide reductase by dFdCDP directly leads to a significant perturbation of the intracellular deoxynucleotide triphosphate (dNTP) pools. Specifically, the concentration of deoxycytidine triphosphate (dCTP) is markedly reduced.

This depletion of the dCTP pool has a dual effect that enhances the cytotoxic potential of gemcitabine. Firstly, as mentioned, it increases the likelihood of dFdCTP being incorporated into DNA. Secondly, dCTP is a known feedback inhibitor of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of gemcitabine to dFdCMP. The reduction in dCTP levels alleviates this feedback inhibition, leading to a more efficient phosphorylation of gemcitabine and a higher intracellular concentration of its active metabolites. This phenomenon is another aspect of gemcitabine's self-potentiating nature.

| Metabolite | Target | Effect on dNTP Pools | Consequence |

|---|---|---|---|

| dFdCDP | Ribonucleotide Reductase (RNR) | Decreased levels of dCTP | Increased dFdCTP/dCTP ratio, favoring dFdCTP incorporation into DNA |

| dFdCDP | Ribonucleotide Reductase (RNR) | Decreased levels of dCTP | Reduced feedback inhibition of deoxycytidine kinase (dCK), leading to increased phosphorylation of gemcitabine |

The incorporation of dFdCTP into DNA and the subsequent stalling of replication forks are potent triggers of DNA damage responses and cellular stress pathways. The presence of the gemcitabine nucleotide within the DNA is resistant to normal DNA repair mechanisms. This persistent DNA damage can activate checkpoint kinases such as ATR and ATM, leading to cell cycle arrest, typically at the G1/S-phase boundary.

The inability of the cell to repair the gemcitabine-induced DNA damage ultimately leads to the initiation of apoptosis, or programmed cell death. The sustained activation of stress response pathways is a critical factor in the cytotoxic outcome of gemcitabine treatment in preclinical models. Studies have shown that cancer cells may attempt to counteract this by upregulating genes involved in DNA repair pathways, which can contribute to gemcitabine resistance.

Cellular Responses and Resistance Mechanisms in In Vitro Models

The response of cancer cells to gemcitabine in in vitro models is variable and can be influenced by a number of factors that can also serve as mechanisms of resistance. These can be broadly categorized as alterations in drug metabolism and transport, changes in drug targets, and dysregulation of downstream cellular processes.

Drug Metabolism and Transport:

Nucleoside Transporters: Gemcitabine is a hydrophilic molecule and requires nucleoside transporters, such as hENT1, to enter the cell. Reduced expression or function of these transporters can limit the intracellular accumulation of gemcitabine, leading to resistance.

Deoxycytidine Kinase (dCK): As the rate-limiting enzyme for the activation of gemcitabine, reduced expression or activity of dCK is a common mechanism of resistance. Without this initial phosphorylation step, the cytotoxic metabolites cannot be formed.

Deaminases: Enzymes such as cytidine deaminase (CDA) and deoxycytidylate deaminase can inactivate gemcitabine and its monophosphate metabolite, respectively, by converting them to their corresponding uridine derivatives. Increased activity of these enzymes can lead to enhanced drug clearance and resistance.

Alterations in Drug Targets:

Ribonucleotide Reductase (RNR): Overexpression of the RRM1 or RRM2 subunits of ribonucleotide reductase can overcome the inhibitory effects of dFdCDP, thereby maintaining the dNTP pools and reducing the efficacy of gemcitabine.

Downstream Cellular Processes:

Apoptotic Pathways: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can make cells less susceptible to gemcitabine-induced cell death.

DNA Repair Pathways: Enhanced DNA repair capacity can potentially counteract the DNA damage caused by gemcitabine, although the "masked chain termination" mechanism makes the incorporated drug difficult to excise.

| Category | Mechanism | Effect |

|---|---|---|

| Drug Metabolism and Transport | Decreased expression of nucleoside transporters (e.g., hENT1) | Reduced intracellular uptake of gemcitabine |

| Decreased activity of deoxycytidine kinase (dCK) | Reduced phosphorylation and activation of gemcitabine | |

| Increased activity of deaminases (e.g., CDA) | Increased inactivation of gemcitabine | |

| Alterations in Drug Targets | Overexpression of ribonucleotide reductase (RRM1/RRM2) | Overcoming inhibition by dFdCDP, maintaining dNTP pools |

| Downstream Cellular Processes | Dysregulation of apoptotic pathways | Reduced susceptibility to programmed cell death |

| Enhanced DNA repair capacity | Potential (though limited) removal of incorporated gemcitabine |

Role of Deoxycytidine Kinase (dCK) Deficiency Circumvention by Monophosphate Form

Gemcitabine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. nih.gov The initial and rate-limiting step in this activation cascade is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). patsnap.comnih.govoaepublish.com Consequently, the efficacy of gemcitabine is critically dependent on the expression and activity of dCK within cancer cells. researchgate.net

A primary mechanism of acquired resistance to gemcitabine in preclinical cancer models is the deficiency or inactivation of dCK. oaepublish.comnih.gov Cells with low dCK activity are unable to efficiently perform the initial phosphorylation step, leading to reduced accumulation of active gemcitabine metabolites and subsequent chemoresistance. researchgate.netnih.gov Clinical studies have also suggested that dCK expression levels can be a prognostic indicator for patients undergoing gemcitabine-based therapy. oaepublish.com

The use of a monophosphate form of gemcitabine, such as Gemcitabine Monophosphate Formate Salt, is a strategic approach designed to bypass this key resistance mechanism. By providing the drug in its already monophosphorylated state, it circumvents the need for dCK-mediated activation. oaepublish.com This approach ensures that the activation cascade can proceed to the di- and triphosphate forms even in cancer cells that have downregulated or mutated dCK. Preclinical studies with monophosphate ester prodrugs of gemcitabine have demonstrated enhanced antitumor activity compared to the parent compound, supporting the viability of this strategy to overcome dCK-dependent resistance. nih.gov

Adaptive Changes in Nucleoside Transporter Expression

The entry of gemcitabine and its analogues into cancer cells is a critical prerequisite for their pharmacological activity. This process is mediated by specialized proteins on the cell membrane known as nucleoside transporters. researchgate.net The primary transporters involved in gemcitabine uptake are the human equilibrative nucleoside transporter 1 (hENT1) and, to a lesser extent, concentrative nucleoside transporters (hCNTs). researchgate.netresearchgate.net The expression level of these transporters can significantly influence drug sensitivity. nih.govfrontiersin.orghaematologica.org

Preclinical research has revealed that cancer cells can adapt to gemcitabine exposure by altering the expression of these crucial transporter proteins. nih.gov These adaptive changes can affect both the uptake and efflux of the drug, thereby modulating chemosensitivity.

For instance, studies on human pancreatic carcinoma cells have shown that while low-dose, long-term exposure to gemcitabine did not significantly alter transporter expression, acute high-dose exposure prompted an upregulation of several transporters, including the uptake transporter ENT1 and efflux transporters from the multidrug resistance protein (MRP) family. nih.gov Furthermore, in cell lines with acquired gemcitabine resistance, the expression of both the uptake transporter ENT1 and the efflux transporter MRP5 was found to be upregulated. nih.gov This suggests a complex adaptive response where cells may increase uptake but also enhance efflux to manage cytotoxic stress.

| Condition | Transporter | Change in mRNA Expression | Implication |

|---|---|---|---|

| High-Dose, Acute Exposure (20 µM for 1 hour) | ENT1 | Upregulation | Increased drug uptake |

| High-Dose, Acute Exposure (20 µM for 1 hour) | MRP1, MRP3, MRP5 | Upregulation | Increased drug efflux |

| Acquired Resistance (up to 160 nM) | ENT1 | Upregulation | Compensatory increase in uptake |

| Acquired Resistance (up to 160 nM) | MRP5 | Upregulation | Enhanced drug efflux contributing to resistance |

Alterations in Metabolic Enzyme Activities

Once inside the cell and converted to its di- and triphosphate forms, gemcitabine exerts its cytotoxic effects not only by direct incorporation into DNA but also by inhibiting key enzymes essential for DNA synthesis and nucleotide metabolism. semanticscholar.orgresearchgate.net These interactions are fundamental to its anticancer activity.

Ribonucleotide Reductase (RNR) Inhibition : Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase. patsnap.comnih.gov This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. patsnap.com By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleoside triphosphates, particularly deoxycytidine triphosphate (dCTP). nih.gov This depletion enhances the cytotoxic effect of gemcitabine in two ways: it stalls DNA synthesis and it promotes the incorporation of gemcitabine triphosphate into DNA by reducing the competition from its natural counterpart, dCTP. patsnap.comnih.gov

Deoxycytidine Monophosphate (dCMP) Deaminase Inhibition : Gemcitabine triphosphate (dFdCTP) can inhibit dCMP deaminase. researchgate.netnih.gov This enzyme is involved in the catabolism (breakdown) of gemcitabine monophosphate. Its inhibition leads to a reduced rate of metabolic clearance of gemcitabine nucleotides, thereby prolonging their intracellular half-life and enhancing their accumulation and cytotoxic potential. nih.gov

CTP Synthetase Inhibition : High cellular concentrations of dFdCTP have been shown to inhibit CTP synthetase. researchgate.netresearchgate.net This enzyme is involved in the synthesis of CTP, which is required for RNA synthesis. This action may contribute to the disruption of RNA-related cellular processes. researchgate.net

| Enzyme | Inhibitory Metabolite | Cellular Consequence |

|---|---|---|

| Ribonucleotide Reductase (RNR) | Gemcitabine Diphosphate (dFdCDP) | Depletion of deoxyribonucleotide pools (e.g., dCTP), hindering DNA synthesis. patsnap.comnih.gov |

| dCMP Deaminase | Gemcitabine Triphosphate (dFdCTP) | Decreased catabolism and clearance of gemcitabine monophosphate. researchgate.netnih.gov |

| CTP Synthetase | Gemcitabine Triphosphate (dFdCTP) | Depletion of CTP pools, potentially limiting RNA synthesis. researchgate.net |

Mechanisms of Self-Potentiation at the Cellular Level

A unique feature of gemcitabine's pharmacology is a process known as "self-potentiation," where the actions of its metabolites create a positive feedback loop that enhances the drug's own activation and efficacy. nih.govsemanticscholar.org This mechanism distinguishes gemcitabine from many other antimetabolites and is a direct result of its effects on cellular metabolic enzymes.

The process of self-potentiation at the cellular level can be summarized in the following steps:

Initial Activation : Gemcitabine is transported into the cell and phosphorylated by dCK to form gemcitabine monophosphate (dFdCMP), which is then converted to the diphosphate form, dFdCDP.

RNR Inhibition : As described previously, dFdCDP inhibits the enzyme ribonucleotide reductase (RNR). patsnap.com

dCTP Pool Depletion : The inhibition of RNR leads to a significant decrease in the intracellular concentration of deoxycytidine triphosphate (dCTP). nih.gov

Release of dCK Inhibition : The natural substrate dCTP is a potent feedback inhibitor of deoxycytidine kinase (dCK), the enzyme that performs the first step of gemcitabine activation. researchgate.net When dCTP levels fall, this negative feedback is released.

Enhanced Gemcitabine Phosphorylation : With the inhibitory brake removed, dCK activity increases, leading to a more rapid and efficient phosphorylation of gemcitabine into dFdCMP. nih.gov This accelerates the production of the active diphosphate and triphosphate metabolites.

This feedback loop ensures that as more gemcitabine is activated, the conditions for further activation become even more favorable. nih.gov This self-perpetuating cycle leads to a higher accumulation of gemcitabine triphosphate (dFdCTP) relative to the competing natural dCTP, which strongly favors the analog's incorporation into DNA and subsequent cell death. nih.gov

| Step | Event | Molecular Mechanism |

|---|---|---|

| 1 | RNR Inhibition | Gemcitabine diphosphate (dFdCDP) blocks the activity of ribonucleotide reductase. patsnap.com |

| 2 | dCTP Depletion | Inhibition of RNR prevents the synthesis of deoxyribonucleotides, lowering dCTP levels. nih.gov |

| 3 | dCK Disinhibition | The reduction in dCTP removes the natural negative feedback on deoxycytidine kinase (dCK). researchgate.net |

| 4 | Accelerated Activation | The now more active dCK phosphorylates more gemcitabine, amplifying the production of its active metabolites. nih.gov |

Analytical Methodologies for Research and Development of Gemcitabine Monophosphate Formate Salt

Quantitative Determination in Research Matrices (e.g., cell lysates, tissue homogenates, in vitro reaction mixtures)

Quantitative analysis of Gemcitabine (B846) Monophosphate Formate (B1220265) Salt in complex biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The choice of method depends on the required sensitivity, selectivity, and the nature of the research matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of Gemcitabine Monophosphate and its related compounds in biological samples due to its high sensitivity and selectivity. nih.govresearchgate.netresearchgate.net

Method Development: A typical LC-MS/MS method for Gemcitabine Monophosphate would involve a reversed-phase liquid chromatography system. The separation of the highly polar Gemcitabine Monophosphate from endogenous cellular components can be challenging. Therefore, specialized columns, such as those with porous graphitic carbon stationary phases, have been effectively used to achieve the necessary retention and separation of gemcitabane and its phosphorylated metabolites. nih.gov

Sample preparation is a critical step to minimize matrix effects and ensure accurate quantification. For cell lysates and tissue homogenates, protein precipitation using ice-cold acetonitrile (B52724) is a common and effective method. nih.gov The inclusion of an internal standard, such as a stable isotope-labeled version of the analyte, is crucial for accurate quantification. researchgate.net

The mass spectrometer is typically operated in the positive ion mode with multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. researchgate.net

Validation: A validated LC-MS/MS method for Gemcitabine Monophosphate Formate Salt would adhere to regulatory guidelines and typically include the following parameters:

Linearity: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range. For instance, a linear range of 2-2,000 ng/ml has been validated for gemcitabine in human plasma. researchgate.net

Accuracy and Precision: The accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification), and the precision, expressed as the coefficient of variation, should not exceed 15% (20% at the LLOQ). researchgate.net

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated to ensure it does not compromise the accuracy of the method.

Recovery: The efficiency of the extraction process should be determined and consistent across the concentration range. Recoveries for gemcitabine and its metabolite have been reported to be in the range of 87.7% to 89.7%. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) must be established.

| Parameter | Typical Acceptance Criteria | Example Finding for Gemcitabine/Metabolites |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| Accuracy | Within ±15% of nominal value | 93.8% to 105.3% |

| Precision (%CV) | ≤ 15% | ≤ 7% |

| Recovery | Consistent and reproducible | 87.7% to 89.7% |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely used, robust, and cost-effective method for the quantification of gemcitabine and its derivatives. nih.govscispace.comnih.gov

Method Development: A reversed-phase HPLC method is typically employed. Chromatographic separation can be achieved on a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. nih.govscispace.com The pH of the mobile phase is a critical parameter to control the retention and peak shape of the analyte. For gemcitabine, a pH of around 7.0 has been used to achieve good separation. scispace.com Isocratic elution is often preferred for its simplicity and robustness. nih.gov The detection wavelength for gemcitabine is typically set around 270 nm. rjptonline.org

Validation: Validation of an HPLC-UV/PDA method would include:

Linearity: A linear relationship between peak area and concentration is established. For example, a linear range of 1–400 μM has been demonstrated for gemcitabine in serum. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined to establish the sensitivity of the method. For gemcitabine, an LOD of 0.166 μM has been reported. nih.gov

Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated. Precision values of less than 2% RSD are typically achieved. scispace.com

Specificity: The ability of the method to resolve the analyte peak from other components and potential degradation products is demonstrated.

Robustness: The method's performance is evaluated under small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

| Parameter | Typical Value for Gemcitabine HPLC Methods |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Water:Acetonitrile (e.g., 90:10 v/v) with pH adjustment |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~270 nm |

| Linearity Range | e.g., 0.5-50 µg/mL |

| LOD | ~0.15 µg/mL |

| LOQ | ~0.45 µg/mL |

UV-Visible spectrophotometry offers a simple and rapid method for the determination of gemcitabine in bulk and simple formulations. researchgate.netscispace.com

Method Development: The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax) of the drug. For gemcitabine hydrochloride, the λmax is observed at approximately 267.2 nm in various solvents like distilled water and phosphate buffers. researchgate.netscispace.com The method should obey Beer-Lambert's law in a specified concentration range, for instance, 5-30 µg/ml for gemcitabine. researchgate.netscispace.com

Validation: Validation parameters for a spectrophotometric method include linearity, accuracy, precision, and robustness. The correlation coefficient (R²) for the calibration curve should ideally be ≥ 0.999. researchgate.netscispace.com

While spectrofluorimetric methods are also available for some pharmaceutical compounds, their application for this compound is less common compared to LC-MS and HPLC.

Capillary electrophoresis (CE) is a high-resolution separation technique that can be an alternative to HPLC for the analysis of charged species like Gemcitabine Monophosphate. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the separation of low molecular weight compounds. The hyphenation of CE with mass spectrometry (CE-MS) further enhances its capabilities for sensitive and selective identification and characterization of pharmaceuticals and their metabolites. synthinkchemicals.com

Stability-Indicating Methods for Compound Integrity in Research Formulations

Stability-indicating methods are crucial to ensure that the analytical method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. scispace.comnih.govuclouvain.be

A stability-indicating HPLC method is developed by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. scispace.comuclouvain.be The goal is to generate potential degradation products and demonstrate that they are well-resolved from the parent drug peak.

For gemcitabine, studies have shown that it degrades under acidic, alkaline, and oxidative stress conditions. scispace.com For example, under alkaline stress, several hydrolytic products can be formed. scispace.com A validated stability-indicating method will demonstrate specificity by showing no interference from these degradation products. scispace.comnih.govnih.gov

Impurity Profiling and Related Substances Analysis in Research Batches

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. synthinkchemicals.com These impurities can arise from the manufacturing process, degradation, or storage. The presence of impurities can affect the safety and efficacy of the drug.

For this compound, related substances would include starting materials, by-products of the synthesis, and degradation products. Analytical techniques like HPLC and LC-MS are employed for the detection and quantification of these impurities. Reference standards for known impurities are used for their identification and quantification. synthinkchemicals.com

Preformulation and Advanced Formulation Research for Enhanced Deliverability in Research Models

Solid-State Characteristics and Polymorphism of the Formate (B1220265) Salt for Research Material

The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to its formulation development, influencing factors such as stability, dissolution rate, and bioavailability. For Gemcitabine (B846) Monophosphate Formate Salt, a thorough characterization of its solid state is a critical first step. This involves determining whether the compound exists in a crystalline or amorphous form. Crystalline forms are generally preferred for their stability, while amorphous forms may offer advantages in terms of solubility. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a common phenomenon in pharmaceutical compounds. europeanpharmaceuticalreview.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. researchgate.net Therefore, a comprehensive polymorphism screen is essential for Gemcitabine Monophosphate Formate Salt to identify all possible crystalline forms and to select the most stable polymorph for further development. veranova.compharmacompass.com This screening is a regulatory requirement and helps prevent the unexpected appearance of a different, potentially less effective, solid form during later stages of development. veranova.com

The selection of a salt form, in this case, the formate salt, is a strategic decision made during early drug development to improve properties such as solubility, stability, and crystallinity over the free form of the drug. nih.govamericanpharmaceuticalreview.com The choice of the formate counterion can significantly influence the solid-state properties of Gemcitabine Monophosphate. labinsights.nl

Table 1: Key Solid-State Characterization Techniques

| Technique | Purpose |

| X-Ray Powder Diffraction (XRPD) | To identify the crystalline or amorphous nature of the material and to distinguish between different polymorphic forms. europeanpharmaceuticalreview.combohrium.com |

| Differential Scanning Calorimetry (DSC) | To determine the melting point, and heat of fusion, and to detect polymorphic transitions. benthamdirect.com |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and to identify the presence of solvates or hydrates. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the chemical structure and to detect interactions between the drug and counterion. |

| Dynamic Vapor Sorption (DVS) | To evaluate the hygroscopicity of the material, which is its tendency to absorb moisture from the air. |

A thorough understanding of these solid-state characteristics is paramount for ensuring the consistency and reliability of the research material used in subsequent preclinical studies.

Solubility and Dissolution Behavior in Various Research Solvents

The solubility of this compound in various research solvents is a critical parameter that dictates its suitability for different in vitro and in vivo models. A comprehensive solubility profile is essential for preparing appropriate dosing solutions and for understanding the drug's potential absorption characteristics.

For preclinical research, the solubility of this compound would need to be determined in a range of commonly used solvents and buffer systems.

Table 2: Representative Research Solvents for Solubility Studies

| Solvent/Buffer System | Rationale for Use in Research |

| Water | Universal solvent, baseline for aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Mimics physiological pH and ionic strength for in vitro cell-based assays. |

| Dimethyl Sulfoxide (B87167) (DMSO) | A common solvent for preparing stock solutions of compounds for in vitro screening. |

| Ethanol | Often used as a co-solvent in formulation development. caymanchem.com |

| Polyethylene Glycol (PEG) 300/400 | Commonly used as a vehicle for in vivo studies in animal models. |

| Saline (0.9% NaCl) | Isotonic solution used for parenteral administration in animal models. |

The dissolution behavior of the solid form of this compound is equally important. The rate at which the solid dissolves in a particular medium will influence its bioavailability in in vivo models. Dissolution studies are typically performed using standard pharmacopeial apparatus and in media that are relevant to the intended route of administration in preclinical studies.

Excipient Compatibility Studies for Preclinical Formulation Development

For the development of a stable and effective formulation for preclinical studies, it is crucial to assess the compatibility of this compound with various commonly used excipients. Excipients are inactive ingredients that are added to a formulation to serve various purposes, such as acting as a vehicle, improving stability, or aiding in administration. labinsights.nl Incompatibility between the drug and an excipient can lead to degradation of the active ingredient, altering its efficacy and potentially leading to the formation of toxic byproducts.

Drug-excipient compatibility studies are a critical component of preformulation research and are mandated by regulatory agencies. labinsights.nl These studies help in the selection of suitable excipients for the final formulation. The process typically involves preparing binary mixtures of the drug and individual excipients and subjecting them to accelerated stability conditions, such as elevated temperature and humidity. nih.govresearchgate.net

Table 3: Common Excipients for Parenteral Preclinical Formulations

| Excipient Category | Examples | Purpose in Formulation |

| Solvents/Co-solvents | Water for Injection, Ethanol, Propylene Glycol, PEG 300/400 | To dissolve the drug and create a suitable vehicle for administration. |

| Buffering Agents | Phosphate (B84403) buffers, Citrate buffers | To maintain the pH of the formulation and enhance drug stability. |

| Tonicity Modifiers | Sodium Chloride, Dextrose | To make the formulation isotonic with physiological fluids, reducing irritation at the site of injection. |

| Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188 | To increase the solubility of poorly soluble drugs and to stabilize suspensions or emulsions. |

| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | To protect the drug from oxidative degradation. |

| Bulking Agents (for lyophilization) | Mannitol, Sucrose | To provide bulk and structure to the lyophilized cake. |

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the purity of the drug and to detect the formation of any degradation products in the stressed samples. americanpharmaceuticalreview.com Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be employed to detect potential interactions between the drug and excipients. The results of these studies guide the selection of a compatible set of excipients that will ensure the stability and performance of the final preclinical formulation.

Stability Assessment under Diverse Environmental Stress Conditions (e.g., pH, Temperature, Light)

A comprehensive stability assessment of this compound is essential to understand its degradation pathways and to establish appropriate storage and handling conditions for the research material and its formulations. Stability studies involve subjecting the compound to a variety of environmental stress conditions to accelerate its degradation.

While specific stability data for the formate salt is not available, studies on gemcitabine hydrochloride provide valuable insights. Gemcitabine hydrochloride has been shown to have maximum stability in the pH range of 7 to 9.5. jddtonline.info However, its solubility is limited at a pH of 6 or higher. jddtonline.info The degradation of gemcitabine is largely dependent on pH and is catalyzed by protons or hydroxyl groups at extreme pH values. jddtonline.info

For this compound, a systematic stability study would involve assessing its degradation under the following conditions:

pH: The stability of the compound in buffered solutions across a wide pH range (e.g., pH 2 to 10) would be evaluated to determine the pH of maximum stability.

Temperature: The effect of elevated temperatures (e.g., 40°C, 60°C) on the solid-state and solution stability of the compound would be investigated to understand its thermal degradation profile.

Light: Photostability studies, exposing the compound to controlled light sources (e.g., UV and visible light), are necessary to determine if it is susceptible to photodegradation.

Table 4: Parameters for Stability Assessment of this compound

| Stress Condition | Parameters to be Monitored | Analytical Techniques |

| pH | Appearance of solution, pH, Assay of drug, Formation of degradation products | Visual Inspection, pH meter, HPLC |

| Temperature | Appearance of solid/solution, Assay of drug, Formation of degradation products, Moisture content | Visual Inspection, HPLC, Karl Fischer Titration |

| Light | Appearance of solid/solution, Assay of drug, Formation of degradation products | Visual Inspection, HPLC |

The results of these stress tests are crucial for identifying the critical factors that affect the stability of this compound and for developing a stable formulation for preclinical research.

Nanotechnology and Targeted Delivery Approaches in In Vitro or In Vivo Non-Human Models

Nanotechnology offers promising strategies to overcome the limitations of conventional chemotherapy, such as poor bioavailability, rapid clearance, and non-specific toxicity. nih.gov For Gemcitabine Monophosphate, nanoencapsulation within advanced delivery systems like Metal-Organic Frameworks (MOFs) and Solid Lipid Nanoparticles (SLNs) has been explored to enhance its therapeutic efficacy in preclinical models.

Encapsulation within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with high drug-loading capacity and biocompatibility, making them attractive nanocarriers for drug delivery. nih.govnih.gov Research has demonstrated the successful encapsulation of gemcitabine and its monophosphate form within MOFs. nih.govnih.gov

Studies have shown that encapsulating gemcitabine monophosphate in MOFs can lead to:

Enhanced Stability: The MOF structure can protect the drug from degradation in biological environments. nih.gov

Improved Efficacy: Nanoencapsulation has been shown to decrease the IC50 value of gemcitabine in cancer cell lines, indicating enhanced cytotoxicity. nih.gov

Controlled Release: MOFs can be designed to release the encapsulated drug in a sustained manner, which can help maintain therapeutic concentrations over a longer period. morressier.com

Synergistic Effects: The combination of gemcitabine monophosphate-loaded MOFs with other therapies, such as particle therapy, has shown synergistic anticancer effects in preclinical models. nih.gov

For instance, iron-based MOFs have been identified as promising carriers for gemcitabine, showing enhanced encapsulation and progressive release. tricliniclabs.com Furthermore, coating MOFs with polymers like dextran-alendronate-PEG (DAP) can improve their colloidal stability and help them evade the mononuclear phagocytic system, leading to better tumor targeting. nih.govnih.gov

Integration into Solid Lipid Nanoparticles

Solid Lipid Nanoparticles (SLNs) are another promising nanocarrier system for drug delivery, composed of solid lipids that are generally recognized as safe. benthamdirect.comjddtonline.info SLNs can encapsulate both hydrophilic and hydrophobic drugs and offer advantages such as improved physical stability and the potential for controlled release. jddtonline.inforesearchgate.net

The integration of gemcitabine and its derivatives into SLNs has been investigated to improve its therapeutic index. nih.govjddtonline.info Key findings from this research include:

Enhanced Bioavailability: SLN formulations of gemcitabine have been shown to increase its bioavailability compared to the free drug. nih.gov

Sustained Release: SLNs can provide a sustained release of gemcitabine, which can reduce the need for frequent administration. benthamdirect.comjddtonline.info

Improved Cytotoxicity: Gemcitabine-loaded SLNs have demonstrated enhanced cytotoxic effects in various cancer cell lines compared to the free drug. bohrium.comjddtonline.info

Targeted Delivery: The surface of SLNs can be modified with targeting ligands to facilitate the specific delivery of the drug to cancer cells. nih.gov

The development of gemcitabine-loaded SLNs has been achieved using techniques such as high-shear homogenization and double emulsification. jddtonline.inforesearchgate.net These studies highlight the potential of SLNs as a viable platform for the improved delivery of Gemcitabine Monophosphate in preclinical research.

Design of Metal Ion-Coordination Nanoparticles

The development of advanced drug delivery systems is critical for enhancing the therapeutic efficacy of chemotherapeutic agents like gemcitabine monophosphate. One promising approach is the design of metal ion-coordination nanoparticles, also known as Nanoscale Coordination Polymers (NCPs). nih.govportlandpress.com These nanoparticles are constructed through the self-assembly of polydentate bridging ligands and metal ions, offering a versatile platform with high drug loading capacity and inherent biodegradability. nih.gov

Research has focused on using gemcitabine monophosphate (GMP) as a building block within these NCPs, often in combination with other chemotherapeutics to achieve synergistic effects. In one approach, NCPs were formulated to co-deliver a Pt(IV) prodrug of oxaliplatin (B1677828) and gemcitabine monophosphate. nih.govresearchgate.net These nanoparticles were synthesized by crosslinking the platinum prodrug and GMP with zinc ions (Zn²⁺), which form coordination bonds with the phosphate groups of both molecules. nih.gov This strategy allows for the simultaneous delivery of two distinct anticancer agents within a single nanocarrier. researchgate.net

Similarly, NCPs have been developed for the co-delivery of carboplatin (B1684641) and gemcitabine monophosphate to address platinum-resistant ovarian cancer. acs.org These core-shell nanoparticles demonstrated a strong synergistic effect between the two drugs in resistant cancer cell lines. acs.org The NCP platform significantly improves the pharmacokinetic profile of the encapsulated drugs, leading to prolonged blood circulation and enhanced accumulation in tumor tissues. nih.govacs.org This enhanced deliverability effectively inhibits tumor growth in preclinical research models. nih.govresearchgate.net

Table 1: Characteristics of Gemcitabine Monophosphate (GMP) Loaded Nanoscale Coordination Polymers (NCPs)

| NCP Formulation | Co-delivered Drug | Metal Ion | GMP Loading (wt. %) | Co-drug Loading (wt. %) | Blood Circulation Half-life | Tumor Uptake (% ID/g at 24h) | Reference |

| NCP-1 | Oxaliplatin (Pt⁴⁺ prodrug) | Zn²⁺ | 12 | 30 | 10.1 ± 3.3 h | Not Specified | nih.govresearchgate.net |

| NCP-Carbo/GMP | Carboplatin | Not Specified | 8.6 ± 1.5 | 28.0 ± 2.6 | 11.8 ± 4.8 h | 10.2 ± 4.4 | acs.org |

Prodrug Strategies for Improved Intracellular Delivery (e.g., Phosphoramidates, ProTides)

A major challenge in gemcitabine-based therapy is its reliance on intracellular phosphorylation by deoxycytidine kinase (dCK) to become active. researchgate.netmdpi.com To bypass this often rate-limiting step and overcome resistance mechanisms associated with dCK deficiency, various prodrug strategies have been developed for gemcitabine monophosphate. researchgate.netnih.gov Among the most effective are phosphoramidate (B1195095) prodrugs, including the ProTide (pro-nucleotide) technology. researchgate.netnih.govnih.gov

The ProTide approach masks the negative charges of the monophosphate group with an aryloxy moiety and an amino acid ester, which are linked via a P-N bond. nih.gov This modification renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane. nih.gov Once inside the cell, the masking groups are enzymatically cleaved, releasing the pre-activated gemcitabine monophosphate, which can then be further phosphorylated to its active di- and triphosphate forms. nih.gov This strategy effectively bypasses the need for the initial, dCK-dependent phosphorylation step. nih.govnih.gov

Research has shown that phosphoramidate prodrugs of gemcitabine can exhibit superior cytotoxicity compared to the parent drug, particularly in dCK-deficient cancer cell lines. researchgate.net For instance, one phosphoramidate prodrug was found to be approximately four times more effective than gemcitabine in dCK-deficient cell variants. researchgate.net Another study showed that a gemcitabine phosphoramidate prodrug (referred to as GemMP) could inhibit thyroid cancer cell proliferation at concentrations 5-10 times lower than gemcitabine itself. researchgate.net However, the efficacy can vary depending on the specific chemical structure of the ProTide, with some derivatives showing reduced activity compared to gemcitabine in certain cell lines. nih.gov

Table 2: Comparative In Vitro Activity of Gemcitabine and its Phosphoramidate Prodrug

| Compound | Cell Line | Activity Metric | Value (μM) | Finding | Reference |

| Gemcitabine | HEL Cells | CC₅₀ | 0.0036 | High cytostatic effect | nih.gov |

| Gemcitabine Phosphoramidate (ProTide) | HEL Cells | CC₅₀ | 0.34 | 100-fold less inhibitory to cell growth than gemcitabine | nih.gov |

CC₅₀ (50% cytostatic concentration) refers to the concentration of a drug that inhibits cell growth by 50%.

Comparative Academic Studies with Gemcitabine and Other Nucleoside Analogs

Comparative Cellular Uptake and Metabolism Profiles in In Vitro Systems

Gemcitabine (B846), being a hydrophilic molecule, relies on specialized nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 1 (hCNT1), for entry into cancer cells. nih.govnih.gov Downregulation of these transporters is a known mechanism of gemcitabine resistance. nih.gov Once inside the cell, gemcitabine must be phosphorylated by dCK to its monophosphate form (dFdCMP), a rate-limiting step in its activation pathway. nih.govnih.gov Subsequently, dFdCMP is converted to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. nih.govpatsnap.com

In contrast, gemcitabine monophosphate prodrugs are designed to bypass these initial transport and activation steps. Studies on various monophosphate ester prodrugs of gemcitabine have shown that their cellular uptake does not involve the human equilibrative nucleoside transporter, suggesting they may enter cells via passive diffusion or other mechanisms. nih.govnih.gov This alternative uptake route could be advantageous in treating tumors that have developed resistance to gemcitabine due to reduced transporter expression. nih.govnih.gov

By delivering the monophosphate form directly into the cell, these prodrugs circumvent the dCK-dependent phosphorylation step. nih.gov This is particularly significant as dCK deficiency is a frequent cause of both acquired and intrinsic resistance to gemcitabine. nih.gov

Below is an interactive data table summarizing the key differences in cellular uptake and metabolism:

| Feature | Gemcitabine | Gemcitabine Monophosphate Formate (B1220265) Salt (and other monophosphate prodrugs) |

| Cellular Uptake Mechanism | Active transport via hENT1 and hCNT1 nih.govnih.gov | Primarily passive diffusion or alternative transporters nih.govnih.gov |

| Dependence on dCK | High - requires dCK for initial phosphorylation nih.govnih.gov | Low to none - bypasses the dCK-dependent step nih.gov |

| Rate-Limiting Step | Phosphorylation by dCK nih.govnih.gov | Intracellular conversion to active di- and tri-phosphates |

| Susceptibility to Transporter-Mediated Resistance | High nih.gov | Low nih.govnih.gov |

Differential Molecular Target Interactions and Enzyme Kinetics

The primary molecular targets of gemcitabine's active metabolites are ribonucleotide reductase (RNR) and DNA polymerase. patsnap.comresearchgate.net Gemcitabine diphosphate (dFdCDP) inhibits RNR, leading to a depletion of the deoxynucleotide pool required for DNA synthesis. patsnap.comresearchgate.net Gemcitabine triphosphate (dFdCTP) is incorporated into DNA, causing chain termination and inducing apoptosis. patsnap.comresearchgate.net

The enzyme kinetics of gemcitabine activation are heavily reliant on dCK. nih.gov The affinity of dCK for gemcitabine is a critical determinant of the rate of formation of dFdCMP. nih.gov In the case of Gemcitabine Monophosphate Formate Salt, the initial enzymatic step involving dCK is bypassed. Therefore, the intracellular concentration of dFdCMP is not dependent on dCK activity but rather on the rate of uptake and intracellular release of the monophosphate from its prodrug form. This can lead to a more sustained and higher intracellular concentration of the active metabolites, particularly in cells with low dCK expression.

| Parameter | Gemcitabine | This compound (and other monophosphate prodrugs) |

| Primary Molecular Targets | Ribonucleotide Reductase, DNA Polymerase patsnap.comresearchgate.net | Ribonucleotide Reductase, DNA Polymerase |

| Initial Enzyme Interaction | Deoxycytidine Kinase (dCK) nih.gov | Not applicable (bypasses dCK) |

| Dependence on dCK for Activity | Absolute nih.govnih.gov | Independent nih.gov |

| Intracellular dFdCMP Levels | Dependent on dCK activity researchgate.net | Dependent on prodrug uptake and conversion |

Relative Potency and Activity in Deoxycytidine Kinase (dCK) Deficient Cellular Models

The efficacy of gemcitabine is significantly diminished in cancer cells that are deficient in dCK. nih.gov This has been demonstrated in numerous in vitro studies where dCK-deficient cell lines exhibit high levels of resistance to gemcitabine. nih.gov

Gemcitabine monophosphate prodrugs, however, have shown significant activity in such dCK-deficient models. For instance, a gemcitabine phosphoramidate (B1195095) prodrug was found to be more active than gemcitabine in two dCK-deficient cell lines. nih.gov This demonstrates the potential of monophosphate prodrugs to overcome this major mechanism of gemcitabine resistance. While the prodrug was less potent than gemcitabine in wild-type cells, its ability to bypass dCK deficiency is a crucial advantage. nih.gov

| Cell Line Type | Relative Potency of Gemcitabine | Relative Potency of Gemcitabine Monophosphate Prodrugs |

| dCK-Proficient (Wild-Type) | High | Moderate to High nih.gov |

| dCK-Deficient | Very Low / Inactive nih.gov | Significantly higher than gemcitabine nih.gov |

Advantages of the Monophosphate Formate Salt in Specific Research Contexts

The use of a monophosphate prodrug in the form of a formate salt offers several potential advantages in research settings, stemming from both the monophosphate nature and the properties of the formate counter-ion.

Enhanced Cellular Permeability : As discussed, monophosphate prodrugs can exhibit increased lipophilicity compared to the parent nucleoside, potentially leading to enhanced cellular permeability and uptake that is independent of nucleoside transporters. nih.gov

Improved Stability in Media : The stability of a drug in cell culture media is crucial for obtaining reliable in vitro data. Salt forms can influence the chemical stability of a compound. nih.govgoogleapis.com While specific data on the formate salt of gemcitabine monophosphate is not readily available, the selection of an appropriate salt form is a common strategy to improve the stability of pharmaceutical compounds. nih.govgoogleapis.com Formate is a simple and small counter-ion that is less likely to introduce complex degradation pathways. Sodium formate is known to be stable and is used in various applications, including as a buffering agent. jamgroupco.comwikipedia.org This suggests that a formate salt of gemcitabine monophosphate could offer good stability in aqueous-based research media.

| Advantage | Rationale |

| Overcoming dCK-related resistance | Bypasses the need for dCK-mediated phosphorylation. nih.gov |

| Bypassing transporter-mediated resistance | Potential for uptake via passive diffusion, independent of hENT1/hCNT1. nih.govnih.gov |

| Potentially improved physicochemical properties | Salt formation can enhance stability and solubility. nih.govgoogleapis.comwisdomlib.org |

Structure-Activity Relationship (SAR) Studies of Phosphate (B84403) Derivatives

Structure-activity relationship (SAR) studies of nucleoside phosphate derivatives have been instrumental in the design of effective prodrugs. The primary goal is to create a molecule that is stable in the extracellular environment, can efficiently cross the cell membrane, and is readily converted to the active monophosphate intracellularly.

For gemcitabine monophosphate prodrugs, SAR studies have explored various "tail" structures attached to the phosphate group. nih.gov These modifications are designed to mask the negative charge of the phosphate, thereby increasing lipophilicity and facilitating cell membrane permeation. unipd.itresearchgate.net

Key areas of investigation in the SAR of nucleoside monophosphate prodrugs include:

The composition of the promoiety : The size, lipophilicity, and electronic properties of the group attached to the phosphate can significantly impact cellular uptake and conversion rates. nih.govnih.gov

Phosphoramidates : These derivatives, where one of the phosphate hydroxyl groups is replaced by an amino group, have shown promise in delivering monophosphates intracellularly. nih.govmdpi.com

Emerging Research Applications and Future Directions for Gemcitabine Monophosphate Formate Salt

Utilization as a Biochemical Probe for Enzyme and Pathway Studies

Gemcitabine (B846) Monophosphate Formate (B1220265) Salt serves as a valuable biochemical probe for elucidating the intricate enzymatic pathways associated with gemcitabine's activation and metabolism. Gemcitabine, a prodrug, requires intracellular phosphorylation to its active mono-, di-, and triphosphate forms. nih.govnih.gov The initial and rate-limiting step is the conversion of gemcitabine to gemcitabine monophosphate (dFdCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). nih.gov

By using Gemcitabine Monophosphate Formate Salt, researchers can directly introduce the monophosphorylated form into cellular or enzymatic assays, thereby bypassing the dCK-mediated step. This is particularly crucial for several areas of investigation:

Studying Drug Resistance: A common mechanism of acquired resistance to gemcitabine is the deficiency or downregulation of dCK, which prevents the drug's activation. nih.govnih.gov Introducing gemcitabine monophosphate directly into dCK-deficient cells allows for the study of downstream events and helps determine if resistance can be overcome by bypassing this initial phosphorylation. nih.gov This approach can help isolate and investigate other potential resistance mechanisms that may exist further down the metabolic pathway.

Investigating Downstream Enzymes: The subsequent phosphorylation of dFdCMP to its diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms is catalyzed by other kinases, such as UMP/CMP kinase and nucleoside-diphosphate kinase, respectively. nih.gov Gemcitabine Monophosphate can be used as a substrate in in vitro kinase assays to study the kinetics and regulation of these downstream enzymes without the confounding variable of dCK activity.

The use of this compound as a biochemical probe provides a more nuanced understanding of the gemcitabine pathway, offering insights into enzyme function, drug activation, and mechanisms of resistance.

Integration into In Vitro and Preclinical Combination Studies

The combination of gemcitabine with other chemotherapeutic agents is a cornerstone of treatment for various cancers. nih.gov In vitro and preclinical studies have demonstrated that gemcitabine can act synergistically with a range of drugs, including platinum-based agents like cisplatin (B142131), antimetabolites like pemetrexed, and taxanes. nih.govnih.govresearchgate.net The rationale for these combinations often lies in complementary mechanisms of action, such as enhancing DNA damage or modulating nucleotide pools. nih.govnih.gov

This compound can be integrated into these preclinical studies to explore combination therapies from a different perspective. By delivering the already-activated monophosphate form, researchers can investigate synergistic interactions that are independent of the initial activation step. This is particularly relevant in preclinical models where dCK expression may be variable or in studies designed to understand the interactions of the downstream metabolites.